molecular formula C8H9NO3 B1591940 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol CAS No. 443955-89-3

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol

Cat. No.: B1591940
CAS No.: 443955-89-3
M. Wt: 167.16 g/mol
InChI Key: MTZSLQPBGNIKBC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSLQPBGNIKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619206
Record name (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-89-3
Record name (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (a) (2 g, 8.7 mmol) in water (220 ml) containing sodium hydroxide (17 mmol) was hydrogenated over 10% palladium on charcoal (1g) for 4 hours. The mixture was filtered and evaporated to give a white solid. This solid was dissolved in N,N-dimethylformamide (8 ml) then treated with potassium carbonate (2.9 g) and 1,2-dibromoethane (0.6 ml, 7 mmol). The mixture was heated at 85° C. overnight. The cooled mixture was evaporated onto silica and chromatographed eluting with 10–30% methanol in ethyl acetate affording a white solid (250 mg, 21%).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 229 g of 5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one (crude product), 572 mL of 28% ammonia water was added, the mixture was stirred for 7 hours at 85° C. and allowed to stand overnight at room temperature. The reaction mixture was extracted 4 times with 500 mL of 2-propyl acetate. The organic layer was combined therewith and the solvent was evaporated under reduced pressure to give 90.5 g of (2,3-dihydro-(1,4)dioxino(2,3-c)pyridin-7-yl)methanol as a brown oily substance.
Name
5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
572 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Reactant of Route 3
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Reactant of Route 5
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Reactant of Route 6
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol

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